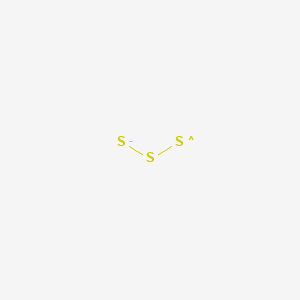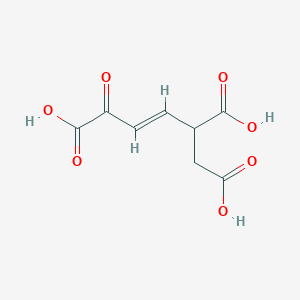
Heptadeca-1,9-dien-4,6-diyne-3,8-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptadeca-1,9-dien-4,6-diyne-3,8-diol is a polyacetylene compound with the molecular formula C17H24O2. This compound is known for its unique structure, which includes two double bonds and two triple bonds, making it a subject of interest in various fields of scientific research. It is also referred to as falcarindiol, a name derived from its natural occurrence in certain plants, such as those in the Apiaceae family .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Heptadeca-1,9-dien-4,6-diyne-3,8-diol typically involves the use of organic solvents and catalysts to facilitate the formation of its complex structure. One common method involves the coupling of appropriate alkyne and alkene precursors under controlled conditions. The reaction often requires the use of palladium or copper catalysts to achieve the desired product with high yield and purity .
Industrial Production Methods: Industrial production of this compound is less common due to the complexity of its synthesis. when produced on a larger scale, the process involves similar catalytic coupling reactions, with additional steps for purification and quality control to ensure the compound meets the required standards for research and application .
Chemical Reactions Analysis
Types of Reactions: Heptadeca-1,9-dien-4,6-diyne-3,8-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxygenated derivatives, which may exhibit distinct biological activities.
Reduction: Reduction reactions can convert the triple bonds into double bonds or single bonds, altering the compound’s properties.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions, leading to the formation of esters or ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Acid chlorides or alkyl halides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides or ketones, while reduction can produce alkenes or alkanes .
Scientific Research Applications
Heptadeca-1,9-dien-4,6-diyne-3,8-diol has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of polyacetylenes and their derivatives.
Biology: The compound exhibits cytotoxic properties and is studied for its potential use in cancer treatment.
Medicine: Research has shown that it can inhibit the breast cancer resistance protein, making it a candidate for drug development.
Industry: Its unique structure makes it useful in the synthesis of complex organic molecules and materials.
Mechanism of Action
The mechanism by which Heptadeca-1,9-dien-4,6-diyne-3,8-diol exerts its effects involves its interaction with specific molecular targets. For instance, its cytotoxic activity is attributed to its ability to inhibit the breast cancer resistance protein (BCRP/ABCG2), which plays a role in drug resistance in cancer cells. The compound’s structure allows it to bind to the protein and inhibit its function, thereby enhancing the efficacy of chemotherapeutic agents .
Comparison with Similar Compounds
Heptadeca-1,9-dien-4,6-diyne-3,8-diol can be compared with other polyacetylenes such as:
Falcarinol: Another polyacetylene with similar cytotoxic properties but differing in its specific molecular structure.
Panaxydol: Found in ginseng, this compound shares some structural similarities but has distinct biological activities.
Falcarindiol: Often used interchangeably with this compound, it is a closely related compound with similar applications.
The uniqueness of this compound lies in its specific arrangement of double and triple bonds, which confer unique reactivity and biological properties.
Properties
IUPAC Name |
(9E)-heptadeca-1,9-dien-4,6-diyne-3,8-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O2/c1-3-5-6-7-8-9-10-14-17(19)15-12-11-13-16(18)4-2/h4,10,14,16-19H,2-3,5-9H2,1H3/b14-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWCNQXNAFCBLLV-GXDHUFHOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC=CC(C#CC#CC(C=C)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC/C=C/C(C#CC#CC(C=C)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30779-95-4 |
Source


|
| Record name | 1,9-Heptadecadiene-4,6-diyne-3,8-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030779954 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
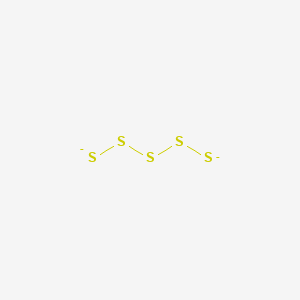
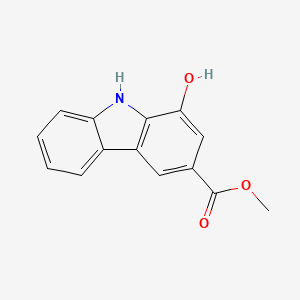
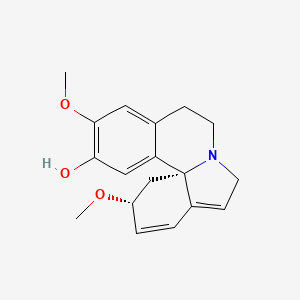
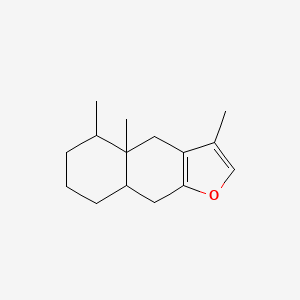
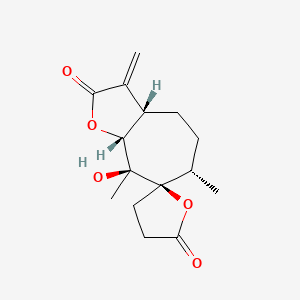
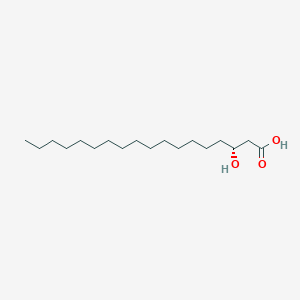
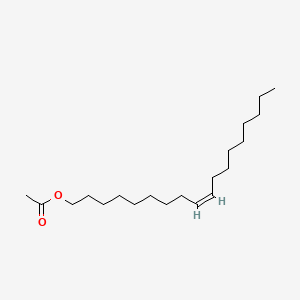
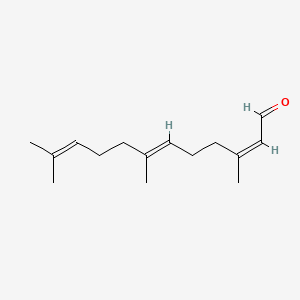


![3-[5-{[3-(2-Carboxyethyl)-4-(Carboxymethyl)-5-Methyl-1h-Pyrrol-2-Yl]methyl}-4-(Carboxymethyl)-1h-Pyrrol-3-Yl]propanoic Acid](/img/structure/B1240341.png)
